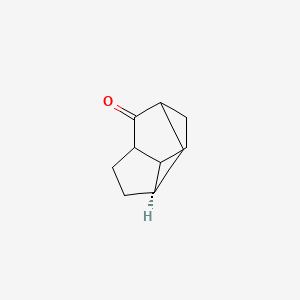![molecular formula C19H25N3O B14395477 N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea CAS No. 88465-63-8](/img/structure/B14395477.png)
N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl(methyl)amino Intermediate: This step involves the reaction of benzylamine with methyl iodide to form benzyl(methyl)amine.
Coupling with 4-Acetylphenyl Isocyanate: The benzyl(methyl)amine is then reacted with 4-acetylphenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylcarbamate
- N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylthiourea
Uniqueness
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
88465-63-8 |
|---|---|
Molecular Formula |
C19H25N3O |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[4-[1-[benzyl(methyl)amino]ethyl]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C19H25N3O/c1-15(22(4)14-16-8-6-5-7-9-16)17-10-12-18(13-11-17)20-19(23)21(2)3/h5-13,15H,14H2,1-4H3,(H,20,23) |
InChI Key |
YKWYICGNWPLKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)N(C)C)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)

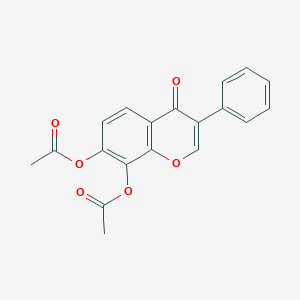
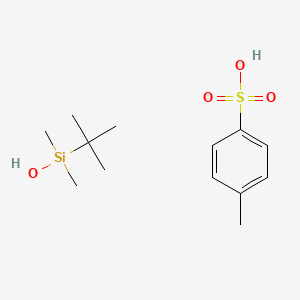
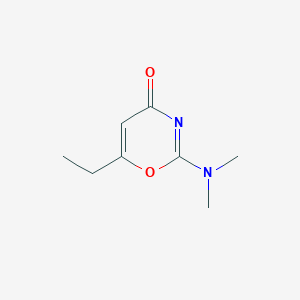

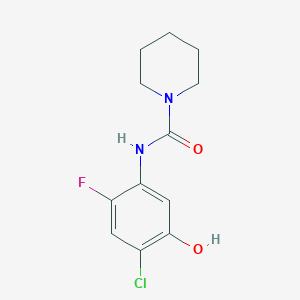
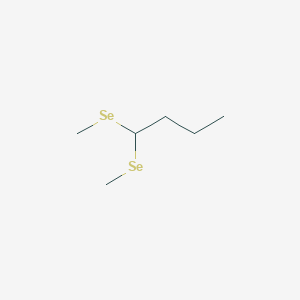
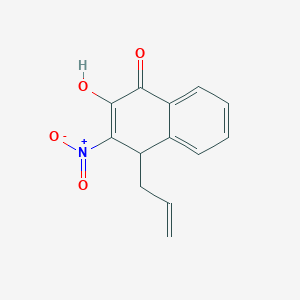
![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
